[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid
Description
[(4-Oxo-1(4H)-pyridinyl)oxy]acetic acid is a pyridine-derived organic compound featuring a 4-oxo-pyridinyl ring linked via an ether oxygen to an acetic acid moiety.
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13g/mol |
IUPAC Name |
2-(4-oxopyridin-1-yl)oxyacetic acid |
InChI |
InChI=1S/C7H7NO4/c9-6-1-3-8(4-2-6)12-5-7(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
URZCAFPZLHTWHL-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)OCC(=O)O |
Canonical SMILES |
C1=CN(C=CC1=O)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Halogenation significantly alters physicochemical and biological properties. For example:
- 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid (CAS 56187-37-2) exhibits increased molecular weight (222.02 g/mol) and altered electronic properties due to electron-withdrawing chlorine atoms. This compound is used in safety studies and coordination complexes .
Key Insight: Halogens improve stability and modulate bioactivity but may reduce solubility due to increased hydrophobicity.
Chain Length Variations
The distance between the pyridinyl ring and carboxylic acid critically impacts enzyme inhibition. highlights:
| Compound | Chain Length (Carbon Atoms) | IC50 (μM) | Activity vs. Compound 1 |
|---|---|---|---|
| Compound 46 | 2 (acetic acid) | Submicromolar | 14× more potent |
| Compound 49 | 6 (hexanoic acid) | Submicromolar | 14× more potent |
| Compound 48 | 5 (pentanoic acid) | 3.56 ± 0.13 | Moderate activity |
| Compound 47 | 4 (butanoic acid) | 15.24 ± 1.41 | 25× less potent |
Optimal activity is observed with shorter (acetic acid) and longer (hexanoic acid) chains, suggesting conformational flexibility is critical for target engagement .
Heterocyclic Ring Modifications
Replacing the pyridinyl ring with other heterocycles alters electronic and steric profiles:
Key Insight: Larger aromatic systems (e.g., quinoline) may improve target affinity but hinder pharmacokinetic properties.
Substituent Effects on Bioactivity
- Coordination Chemistry : The manganese complex Mn(H₂O)₆₂·2H₂O (4-OPA = 4-oxo-1(4H)-pyridineacetate) highlights the ligand’s ability to stabilize metal ions via the carboxylate and pyridinyl oxygen, relevant in catalytic or therapeutic applications .
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